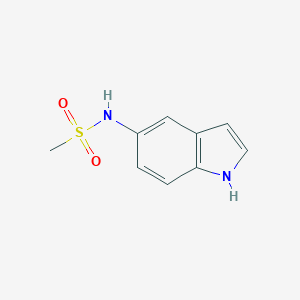

5-methanesulfonylamino-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

16148-48-4 |

|---|---|

Molecular Formula |

C9H10N2O2S |

Molecular Weight |

210.26 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)methanesulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10-11H,1H3 |

InChI Key |

FUCXHYNBFBTGJX-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques in Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, enabling the precise assignment of atoms and the analysis of their spatial relationships.

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for determining the structure of 5-methanesulfonylamino-1H-indole. While a publicly available, experimentally verified spectrum for this specific compound is not readily found in peer-reviewed literature, a predicted spectrum can be derived based on the known spectral data of indole (B1671886) and related 5-substituted derivatives.

The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic and heteroaromatic protons. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H4, H6, H7) would exhibit characteristic multiplicities and coupling constants. The methyl protons of the methanesulfonyl group would appear as a sharp singlet, typically in the range of 2.8-3.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents. The methanesulfonyl group is electron-withdrawing, which would influence the chemical shifts of the carbons in the benzene portion of the indole ring, particularly C5.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆, Frequency: 400 MHz

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Indole) | ~11.1 | br s | - |

| NH (Sulfonamide) | ~9.4 | s | - |

| H2 | ~7.3 | t | J = 2.8 Hz |

| H7 | ~7.4 | d | J = 8.6 Hz |

| H4 | ~7.6 | d | J = 1.8 Hz |

| H3 | ~6.4 | t | J = 2.0 Hz |

| H6 | ~6.9 | dd | J = 8.6, 2.0 Hz |

Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆, Frequency: 100 MHz

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~125.5 |

| C3 | ~101.8 |

| C3a | ~128.0 |

| C4 | ~119.5 |

| C5 | ~131.0 |

| C6 | ~111.0 |

| C7 | ~112.0 |

| C7a | ~134.5 |

Computational methods are increasingly used to support experimental spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors, which can be converted into chemical shifts. imist.maresearchgate.net This technique is particularly valuable for confirming structural assignments, especially for complex molecules or when experimental data is ambiguous.

For this compound, GIAO calculations would typically be performed using Density Functional Theory (DFT) at a level such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). imist.ma The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation.

Shielding Calculation: The NMR shielding constants for each nucleus (¹H and ¹³C) are then calculated for the optimized geometry.

Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_iso.

A strong linear correlation between the calculated chemical shifts and the experimental values provides high confidence in the proposed structure. researchgate.netnih.gov This method can also help in assigning specific signals in complex spectra and in studying conformational isomers.

Mass Spectrometry (MS) for Molecular Formula Determination and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound.

For this compound, the molecular formula is C₉H₁₀N₂O₂S. The theoretical exact mass can be calculated as follows:

Carbon: 9 x 12.000000 = 108.000000

Hydrogen: 10 x 1.007825 = 10.078250

Nitrogen: 2 x 14.003074 = 28.006148

Oxygen: 2 x 15.994915 = 31.989830

Sulfur: 1 x 31.972071 = 31.972071

Total Exact Mass: 210.046319 u

An HRMS experiment would be expected to yield a measured mass that corresponds very closely to this calculated value, thus confirming the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, analysis in positive ion mode would be expected to generate a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (211.0541). Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to induce fragmentation. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N or S-C bonds, which would provide further structural confirmation. nih.gov

The study of how a compound is metabolized is crucial in many fields. Hyphenated techniques that couple a separation method with mass spectrometry are the primary tools for metabolite profiling. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing potential metabolites of this compound due to the compound's polarity. acgpubs.orgjfda-online.com A typical workflow would involve incubating the parent compound with a biological system, such as human liver microsomes, to generate metabolites. The resulting mixture is then separated by liquid chromatography, and the eluent is introduced into a tandem mass spectrometer.

The mass spectrometer can be operated in various modes to detect and identify metabolites. For example, a precursor ion scan can be used to search for all compounds that produce a specific fragment ion characteristic of the parent drug. A neutral loss scan can identify metabolites that have lost a specific neutral fragment (e.g., SO₂). The high sensitivity and selectivity of LC-MS/MS allow for the detection and structural characterization of metabolites present at very low concentrations. nih.gov Potential metabolic transformations for this indole sulfonamide could include hydroxylation of the indole ring or other oxidative modifications.

Vibrational Spectroscopy Applications in Indole Research

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy provides definitive evidence for its key structural components, including the indole ring, the N-H bonds, and the sulfonyl group.

The IR spectrum of this compound is characterized by several distinct absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp band around 3400 cm⁻¹ researchgate.net. The amino group (N-H) of the methanesulfonylamino moiety also exhibits a stretching vibration in the region of 3300-3200 cm⁻¹ ripublication.com. The precise position and shape of these N-H bands are highly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H groups (as donors) and the sulfonyl oxygen atoms (as acceptors) would be expected, leading to a broadening of the peaks and a shift to lower wavenumbers (a red shift).

The sulfonyl group (SO₂) is readily identified by two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These typically occur in the ranges of 1387-1338 cm⁻¹ and 1159-1155 cm⁻¹, respectively ripublication.com. The aromatic nature of the indole ring gives rise to several bands. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region researchgate.netvscht.cz.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretching | ~3400 | Medium, Sharp |

| Amino N-H | Stretching | 3300 - 3200 | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Sulfonyl S=O | Asymmetric Stretching | 1387 - 1338 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1159 - 1155 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |

The study of these intermolecular interactions is crucial for understanding the compound's physical properties and how it arranges itself in the solid state. The formation of hydrogen bonds significantly influences crystal packing, and IR spectroscopy serves as a primary tool for confirming the presence of these interactions mdpi.com.

X-ray Diffraction for Crystalline Structure Analysis and Solid-State Characterization

For this compound, an XRD analysis would reveal the exact geometry of the indole ring system and the attached methanesulfonylamino group. It would confirm the planarity of the indole ring and determine the dihedral angles between the ring and the substituent. The analysis also elucidates the pattern of intermolecular interactions, such as hydrogen bonds and potential π–π stacking between indole rings, which govern the crystal's architecture mdpi.commdpi.com.

While specific crystallographic data for this compound is not publicly available, the data from a closely related structure, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, illustrates the type of detailed information obtained from an XRD study nih.govresearchgate.net. In this related compound, the indole ring is essentially planar, and the crystal structure is stabilized by C—H⋯O hydrogen bonds that link molecules into a spiral running through the crystal nih.gov. An analysis of this compound would be expected to reveal similar, strong N-H···O hydrogen bonds that define its solid-state structure.

Interactive Table: Example Crystallographic Data for a Related Indole Derivative (5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂ClNO₂S |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 26.991 (7) |

| c (Å) | 7.8345 (19) |

| Volume (ų) | 5708 (2) |

| Z (Molecules/unit cell) | 16 |

| Temperature (K) | 111 |

| Dihedral Angle (Indole/Benzene) | 85.01 (6)° |

Solid-state characterization through XRD is critical in pharmaceutical and materials science, as different crystalline forms (polymorphs) of the same compound can exhibit different properties, including stability and solubility mdpi.com. The detailed structural insights provided by XRD are therefore invaluable for controlling and understanding the properties of solid materials like this compound.

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational chemistry and molecular modeling of the compound "this compound." Studies detailing quantum chemical calculations (like DFT), molecular dynamics simulations, or molecular docking specifically for this molecule could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the outline. The required source material for "this compound" does not appear to be present in the public domain.

Computational Chemistry and Molecular Modeling Approaches in 5 Methanesulfonylamino 1h Indole Research

Molecular Docking for Ligand-Target Macromolecule Interactions

Prediction of Binding Affinity and Characterization of Interaction Modes (e.g., Hydrogen Bonding, Pi-Stacking)

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method allows researchers to characterize the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

In studies of structurally related indole (B1671886) sulfonamides, docking simulations have been instrumental in elucidating their binding modes. For example, in the investigation of indoline-5-sulfonamide (B1311495) analogs as inhibitors of carbonic anhydrase IX (CA IX), a cancer-related enzyme, docking studies revealed key interactions. The sulfonamide group of the ligands was shown to coordinate with the zinc ion in the enzyme's active site, while also forming crucial hydrogen bonds with amino acid residues like Thr199. nih.gov Additionally, arene-H interactions with residues such as Leu198 contribute to the binding affinity. nih.gov

Similarly, molecular docking analyses of indole-based diaza-sulfonamides with the Janus kinase 3 (JAK-3) protein have been performed to predict their binding energies. semanticscholar.org Such studies provide a quantitative estimate of the binding affinity, which can be used to rank potential inhibitors and guide further experimental testing. The results from these types of studies often include predicted binding affinity scores, as illustrated in the hypothetical table below, which showcases the kind of data generated in such computational experiments for a series of related compounds.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indole Sulfonamide Analog 1 | JAK-3 | -9.7 | LEU828, GLY829 |

| Indole Sulfonamide Analog 2 | JAK-3 | -9.5 | LEU828, VAL836 |

| Indole Sulfonamide Analog 3 | JAK-3 | -9.2 | LEU828, LYS855 |

| Indole Sulfonamide Analog 4 | JAK-3 | -9.0 | LEU828, ALA853 |

The indole scaffold itself is known to participate in various non-covalent interactions. The aromatic nature of the indole ring system allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. Furthermore, the N-H group of the indole ring can act as a hydrogen bond donor, which is a critical interaction for the stability and function of many biological systems.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.netsemanticscholar.org A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). semanticscholar.orgnih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. semanticscholar.org This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds from vast libraries containing millions of molecules. nih.govnih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being synthesized and tested experimentally.

For indole derivatives, pharmacophore models have been successfully employed to discover inhibitors for various protein targets, including kinases. nih.gov A typical pharmacophore model for an inhibitor might consist of one or more hydrophobic sites, an aromatic ring feature, and a hydrogen bond acceptor, reflecting the key interaction points within the target's active site. The table below illustrates the common features that might be found in a pharmacophore model for kinase inhibitors based on an indole scaffold.

| Pharmacophore Feature | Description | Potential Interacting Group on 5-methanesulfonylamino-1H-indole |

|---|---|---|

| Aromatic Ring (AR) | Represents a planar aromatic system that can engage in pi-pi stacking. | Indole ring system |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to form a hydrogen bond. | N-H of the indole ring, N-H of the sulfonamide |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Oxygen atoms of the sulfonyl group |

| Hydrophobic Feature (HY) | A non-polar group that can form hydrophobic interactions. | Indole ring |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors that represent the physicochemical, topological, and electronic properties of the molecules. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds. nih.gov

For indole-based compounds, QSAR models have been developed to predict their activity as inhibitors of various enzymes. nih.govnih.gov The process involves selecting a training set of molecules with known biological activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model. The predictive power of the model is then validated using an external test set of compounds.

Key molecular descriptors often found to be important in QSAR studies of indole derivatives include:

Topological descriptors: These describe the connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins.

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2 are coefficients determined from the regression analysis. Such models are valuable for prioritizing the synthesis of new analogs with potentially improved activity.

Structure-Property Relationship (SPR) studies are closely related to QSAR but focus on predicting physical or chemical properties rather than biological activity. These properties can include solubility, melting point, and lipophilicity (logP), which are important for the drug-likeness of a compound. Computational tools can predict these properties based on the molecular structure, helping to guide the design of molecules with favorable pharmacokinetic profiles.

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Elucidation of Key Structural Motifs and Pharmacophores Essential for Biological Activity

A pharmacophore model outlines the essential molecular features necessary for a molecule to exert a specific biological activity. For derivatives of 5-methanesulfonylamino-1H-indole, the key pharmacophoric elements can be dissected into three primary components: the indole (B1671886) nucleus, the N-H of the indole ring, and the 5-methanesulfonylamino side chain.

The Indole Nucleus: This bicyclic aromatic system serves as the foundational scaffold. Its planar structure and lipophilic nature facilitate hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within a protein's binding pocket. nih.govnih.gov The indole ring itself is a "privileged" structure in drug discovery, found in numerous natural products and synthetic drugs. researchgate.netnih.gov

The Indole N-H Group: The proton at the N-1 position of the indole ring is a critical hydrogen bond donor. This feature allows the scaffold to anchor itself to a hydrogen bond acceptor, such as a carbonyl oxygen or a nitrogen atom on an amino acid side chain (e.g., aspartate, glutamate), helping to orient the molecule correctly for optimal binding.

The 5-Methanesulfonylamino Group (-NHSO₂CH₃): This substituent is a cornerstone of the scaffold's activity and typically functions as a potent hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the sulfonyl oxygens). nih.govresearchgate.net In many kinase inhibitors, for example, this "hinge-binding" motif is crucial for interacting with the backbone amide residues of the kinase hinge region. The sulfonyl group (SO₂) is a well-known pharmacophore for targeting cyclooxygenase-2 (COX-2), mimicking a key interaction of endogenous substrates. nih.gov Pharmacophore models developed for sulfonamide-containing ligands often feature distinct regions for hydrogen bond acceptors and donors surrounding a large hydrophobic area, a model that the this compound scaffold fits precisely. nih.gov

A generalized pharmacophore model for antagonists targeting receptors like the 5-HT₇ receptor, which often feature sulfonamide moieties, includes two hydrogen bond acceptors, one hydrogen bond donor, a positive ionizable group, and an aromatic ring. researchgate.net The this compound scaffold satisfies several of these requirements, highlighting its suitability for broad biological applications.

Impact of Substituent Position and Electronic/Steric Nature on Biological Profiles

The biological activity of the this compound core is exquisitely sensitive to the position, size (steric effects), and electronic properties (electron-donating or electron-withdrawing) of its substituents.

The position of the sulfonylamino group is critical. While the 5-position is common for many activities, moving this group to other positions on the indole ring would drastically alter the molecule's interaction profile. For instance, placing the group at N-1, as seen in some N-methylsulfonyl-indole derivatives, directs its interactions differently and has been exploited in the design of COX-2/5-LOX inhibitors. nih.gov

The nature of the substituent at the C-5 position has a profound impact on potency and selectivity. Studies on various 5-substituted-indole-2-carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) demonstrate this principle. As shown in the table below, modifying the C-5 substituent leads to significant changes in inhibitory activity. For example, replacing a hydrogen atom with a methoxy (B1213986) or a nitro group can alter the electronic density of the indole ring and introduce new potential interactions, thereby modulating the compound's biological effect.

| Compound | R Group (at C-5) | Mean GI₅₀ (nM) against Cancer Cell Lines |

|---|---|---|

| 5a | -H | 193 |

| 5b | -F | 152 |

| 5c | -Cl | 125 |

| 5d | -Br | 188 |

| 5g | -OCH₃ | 55 |

| 5i | -NO₂ | 49 |

Data adapted from a study on 5-substituted-indole-2-carboxamides. rsc.org The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.

Furthermore, research on indole-based alkaloids has shown that the presence or absence of a simple methoxy group on the indole ring can dramatically influence receptor binding affinity. The removal of a methoxy group from the indole of mitragynine (B136389) resulted in a significant reduction in binding to the kappa-opioid receptor (KOP), demonstrating the subtle yet powerful effect of electronic substituents. nih.gov In another example, halogenation at the C-5 position of certain indole-imidazole scaffolds was found to be a stringent requirement for activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Strategic Chemical Modifications for Lead Optimization and Potency Enhancement

Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several strategic modifications can be employed.

One common strategy is scaffold decoration , which involves adding substituents at other positions of the indole ring, typically at C-2, C-3, or C-7. For instance, in the development of dual COX-2/5-LOX inhibitors based on an N-methylsulfonyl-indole core, introducing thiosemicarbazide (B42300) moieties at the C-3 position was a key step in creating hybrid molecules with enhanced anti-inflammatory activity. nih.gov This was followed by cyclization of the C-3 substituent to form a thiazolidinone ring, a modification aimed at incorporating a 5-LOX inhibiting pharmacophore. nih.gov

Another approach is bioisosteric replacement . The methanesulfonylamino group can be replaced with other groups that have similar steric and electronic properties but may offer improved binding or better metabolic stability. Examples include replacing the methyl group with larger alkyl or aryl groups or replacing the entire sulfonamide with a different hydrogen-bonding moiety.

Finally, structure-based design uses high-resolution crystal structures of the target protein to guide modifications. By visualizing how a lead compound like a this compound derivative fits into its binding site, medicinal chemists can rationally design new analogs that fill unoccupied pockets, form additional hydrogen bonds, or displace unfavorable water molecules to enhance binding affinity and potency. nih.gov This approach was used to define the pharmacophore for a series of indole-based RSK kinase inhibitors, leading to the identification of compounds with good cellular potency. nih.gov Through these and other optimization strategies, the versatile this compound scaffold can be fine-tuned to develop highly effective and selective drug candidates.

Preclinical Biological Investigations and Mechanistic Studies of 5 Methanesulfonylamino 1h Indole Derivatives

In Vitro Assessment of Diverse Biological Activities

Antimicrobial Activity against Specific Bacterial and Fungal Strains

Derivatives of the 5-methanesulfonylamino-1H-indole scaffold have been evaluated for their efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.

Some N-methylsulfonyl-indole derivatives have demonstrated selective antibacterial activity. For instance, certain compounds were found to be active against the Gram-negative bacteria Salmonella enterica and/or E. coli. nih.govresearchgate.net In a broader context, indole (B1671886) derivatives have shown promise against various microorganisms. nih.gov Studies have revealed that indole compounds can possess a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov For example, some indole-triazole derivatives have shown significant promise as both antibacterial and antifungal lead compounds. nih.gov

The antimicrobial potential of indole derivatives extends to challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The effectiveness of these compounds is often enhanced by the presence of other heterocyclic rings, such as thiophene (B33073) and imidazole. chula.ac.th For instance, certain indole derivatives have shown high antibacterial activity with MIC values less than 8 μg/ml. chula.ac.th

With regard to fungal pathogens, indole derivatives have been tested against Candida albicans and Aspergillus flavus. mdpi.com Some derivatives have demonstrated notable antifungal activity. For example, certain indole-triazole derivatives exhibited excellent antifungal activities against C. krusei and moderate activities against C. albicans. nih.gov The presence of electron-withdrawing groups like NO2 and electron-donating groups like OH can influence the antifungal and antibacterial activity, which is attributed to the inductive effect of these substituents. researchgate.net

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound Type | Target Microorganism | Activity/MIC Value | Reference |

|---|---|---|---|

| N-methylsulfonyl-indole derivatives | Salmonella enterica, E. coli | Selective antibacterial activity | nih.govresearchgate.net |

| Indole-triazole derivative (3d) | Various bacteria and fungi | Broad spectrum, MIC: 3.125-50 µg/mL | nih.gov |

| Indole derivative with thiophene/imidazole | Bacteria | MIC < 8 µg/mL | chula.ac.th |

| Indole-triazole derivatives | C. krusei, C. albicans | Excellent against C. krusei, moderate against C. albicans | nih.gov |

| 5-hydroxy indole derivatives | B. cirroflagellosus, E. coli, C. albicans, A. niger | Varied, influenced by substituents | researchgate.net |

Antitumor Activity against Defined Cancer Cell Lines

The antitumor potential of this compound derivatives has been investigated against a variety of human cancer cell lines. These studies have revealed that certain derivatives exhibit significant cytotoxic effects and selectivity towards cancer cells.

For example, a series of indole-aryl amide derivatives were tested for their in vitro cytotoxicity against HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia) cells. nih.gov Some of these compounds displayed good activity against the selected tumor cell lines, with one particular compound showing noteworthy selectivity towards HT29 cells while not affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov

Other studies on substituted 5-nitroindole (B16589) derivatives have also demonstrated broad-spectrum anticancer activities. nih.gov For instance, certain derivatives effectively inhibited the proliferation of HeLa cells with IC50 values in the low micromolar range. nih.gov Interestingly, these potent compounds did not significantly inhibit the growth of normal kidney epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov The anticancer effects of these 5-nitroindole compounds are thought to be related to the downregulation of c-Myc at both the transcriptional and translational levels. nih.gov

The antiproliferative activity of various indole derivatives has been evaluated against panels of human cancer cell lines, including those for chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2). semanticscholar.org In some cases, the antitumor activity of these compounds against Hep-G2 cells was superior to the other tested cell lines, with some derivatives showing activity similar or superior to the standard drug 5-fluorouracil. semanticscholar.org

Table 2: Antitumor Activity of Selected Indole Derivatives against Cancer Cell Lines

| Compound/Derivative Type | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Indole-aryl amide derivative 5 | HT29 (colon) | Selective toxicity, G1 phase arrest, apoptosis induction | nih.gov |

| Substituted 5-nitroindole derivatives 5 & 7 | HeLa (cervical) | IC50 values of 5.08 µM and 5.89 µM, respectively | nih.gov |

| 1H-indazole-3-amine derivatives | Hep-G2 (hepatoma) | Activity superior to other tested lines, some better than 5-Fu | semanticscholar.org |

| Pyrazolinyl-indole derivatives | Leukemia, Colon, Breast, etc. | Remarkable cytotoxic activities against 9 cancer types | mdpi.com |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (colon) | Potent anticancer activity, IC50 values as low as 7.1 µM | nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound have been explored as inhibitors of various enzymes implicated in disease pathogenesis.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling, and its inhibition is a therapeutic strategy for type 2 diabetes. mdpi.comnih.govmdpi.com While specific studies on this compound derivatives targeting PTP1B are not detailed in the provided results, the broader class of indole derivatives has been investigated. The search for PTP1B inhibitors has identified various molecular scaffolds, and it is plausible that indole-based compounds could be designed to target this enzyme. mdpi.com

Urease: Urease is an enzyme that plays a role in the pathogenesis of infections by organisms like Helicobacter pylori. The inhibitory potential of indole derivatives against this enzyme has been a subject of interest, although specific data on this compound derivatives is not available in the provided search results.

Modulation of Gene Expression and DNA/RNA Interactions

The ability of this compound derivatives to interact with nucleic acids and modulate gene expression represents a significant area of preclinical investigation.

c-Myc G-Quadruplex Binding: The promoter region of the c-MYC oncogene can form a non-canonical DNA structure known as a G-quadruplex, which is a potential target for cancer therapy. mdpi.com Stabilization of this G-quadruplex can inhibit c-MYC gene expression. mdpi.com Substituted 5-nitroindole derivatives have been synthesized and shown to bind to the c-Myc G-quadruplex. nih.gov This binding is associated with the downregulation of c-Myc mRNA and protein levels in cancer cells. nih.gov These findings suggest that the antiproliferative effects of these compounds may be, at least in part, due to the stabilization of the c-Myc G-quadruplex. nih.gov

In Vitro Mechanistic Investigations at the Molecular and Cellular Levels

Understanding the molecular and cellular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.

In vitro studies have provided insights into the mechanisms underlying the antitumor activity of these compounds. For instance, the selective toxicity of an indole-aryl amide derivative against HT29 colon cancer cells was linked to the upregulation of the anti-proliferative protein p21 and the pro-apoptotic protein Bax. nih.gov This suggests that the compound induces cell cycle arrest and apoptosis through modulation of key regulatory proteins. nih.gov

Similarly, the anticancer activity of certain 5-nitroindole derivatives is associated with the downregulation of c-Myc expression. nih.gov Cellular studies using FACS analysis revealed that treatment with these compounds led to a prominent sub-G1/G1 phase arrest in the cell cycle of HeLa cells. nih.gov This indicates that the compounds interfere with cell cycle progression, ultimately leading to cell death.

Mechanistic studies on other indole derivatives have shown that they can induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, a key process in cell division. semanticscholar.org Some derivatives also induce apoptosis by promoting the accumulation of reactive oxygen species and causing the collapse of the mitochondrial membrane potential. semanticscholar.org

Table 3: Mechanistic Insights into the Biological Activity of Indole Derivatives

| Derivative Type | Biological Effect | Molecular/Cellular Mechanism | Reference |

|---|---|---|---|

| Indole-aryl amide | Antitumor (HT29 cells) | Upregulation of p21 and Bax, G1 phase arrest, apoptosis | nih.gov |

| 5-nitroindole | Antitumor (HeLa cells) | Downregulation of c-Myc, sub-G1/G1 phase arrest | nih.gov |

| Indole hybrid | Antitumor | G2/M phase arrest, tubulin polymerization inhibition, ROS accumulation, mitochondrial membrane potential collapse | semanticscholar.org |

| Indole-based carboxamides | Neuroprotection | Modulation of SIRT3 expression, reduction of reactive oxygen species | researchgate.net |

Elucidation of Cellular Pathways and Identification of Molecular Targets

Research into the molecular workings of this compound derivatives has pinpointed several important cellular pathways and molecular targets. A key area of influence for these compounds is the inflammatory cascade. For instance, certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines. nrfhh.comnih.gov This is achieved, in part, by modulating the activity of crucial signaling proteins involved in the inflammatory response. nrfhh.com Molecular docking studies have suggested that these compounds can bind to enzymes like cyclooxygenase-2 (COX-2), which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.govnih.gov

Furthermore, studies have indicated that these indole derivatives interact with various other enzymes that are critical for cellular signaling. nih.gov The specific nature of these interactions is an ongoing area of research, with evidence suggesting that the methanesulfonylamino group is vital for binding to target proteins. nih.govjapsonline.com Some derivatives have also been investigated for their potential to interact with G-quadruplex DNA structures, such as the one found in the c-Myc promoter, which is involved in cell proliferation. d-nb.info

Role in Oxidative Stress Modulation (e.g., Reactive Oxygen Species (ROS) Inhibition, Modulation of Antioxidant Enzyme Activity)

A noteworthy aspect of the preclinical investigation of this compound derivatives is their capacity to modulate oxidative stress. mdpi.com Oxidative stress, resulting from an imbalance between the generation of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases. nrfhh.comnih.gov

Studies have revealed that certain derivatives of this compound have potent antioxidant properties. nrfhh.comnih.gov They have been shown to directly scavenge free radicals and inhibit the formation of ROS in cellular models. nih.govresearchgate.net Moreover, these compounds can exert antioxidant effects indirectly by influencing the activity of the body's own antioxidant enzymes. For example, treatment with these indole derivatives has led to an observed increase in the expression and activity of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net This dual action of direct ROS scavenging and enhancement of endogenous antioxidant systems underscores their potential in combating oxidative stress-related pathologies. mdpi.comnih.gov

Interaction with and Metabolism by Metabolic Enzymes (e.g., Cytochrome P450-mediated Oxidation)

The metabolic fate of this compound derivatives is a critical area of research for determining their bioavailability and potential for drug-drug interactions. The cytochrome P450 (CYP450) family of enzymes, predominantly found in the liver, is instrumental in the metabolism of many foreign compounds, including pharmaceuticals. nih.gov

In vitro experiments using human liver microsomes have indicated that derivatives of this compound are substrates for several CYP450 isoforms. researchgate.netnih.gov The main metabolic route often involves the oxidation of the indole ring. nih.gov The specific CYP450 isoforms involved, such as CYP2C9 and CYP1A2, and the resulting metabolites are under active investigation to predict the pharmacokinetic behavior of these compounds in living organisms. nih.gov A thorough understanding of these metabolic pathways is vital for the rational design of new derivatives with enhanced metabolic stability. researchgate.net

Preclinical In Vivo Efficacy Studies in Non-Human Models

Following encouraging results from in vitro studies, the therapeutic potential of this compound derivatives has been assessed in various preclinical animal models of disease. These studies yield crucial data on their effectiveness, pharmacokinetics, and metabolism within a whole-organism system. nih.gov

Evaluation in Established Disease Models (e.g., Anti-inflammatory, Chemoprotective)

The anti-inflammatory effects of this compound derivatives have been substantiated in several established animal models. nih.govjapsonline.com For instance, in rodent models of acute inflammation induced by carrageenan, administration of these compounds led to a reduction in paw edema. nih.govresearchgate.net

In the realm of chemoprotection, research has examined the capacity of these derivatives to shield against cellular damage from toxins or carcinogens. nih.gov In a study using a rodent model, an indole derivative known as MMINA demonstrated protective effects against cisplatin-induced organ damage by downregulating inflammatory pathways and reducing oxidative stress. nih.gov The proposed mechanism for this protective action is frequently associated with their antioxidant and anti-inflammatory properties. nih.gov

Investigation of Pharmacokinetic and Metabolic Profiles in Animal Models

Pharmacokinetic studies in animal models, such as rats and mice, are fundamental to elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives. nih.govcore.ac.uk These investigations have furnished data on key parameters like bioavailability, plasma half-life, and clearance rates. For example, pharmacokinetic studies on certain indole derivatives in rats have determined their maximal plasma concentration (Cmax), plasma exposure (AUC), and elimination half-life (t1/2). core.ac.uk

The metabolic profiles in these animal models are also scrutinized to identify the primary metabolites formed in vivo. This information, when integrated with in vitro metabolism data, contributes to a comprehensive understanding of how these compounds are processed within the body. researchgate.net This knowledge is indispensable for the selection of promising drug candidates for further development and for forecasting their behavior in humans. google.com

Future Research Directions and Emerging Applications

Continued Development of Novel Indole-Based Chemical Libraries for Screening Initiatives

The creation of diverse and complex chemical libraries is fundamental to identifying new drug leads. The indole (B1671886) scaffold is a major target for the construction of small-molecule libraries aimed at discovering new therapeutic agents. nih.gov Traditional combinatorial chemistry has been instrumental in generating large numbers of compounds by adding various building blocks to a common scaffold. nih.gov However, to tackle more challenging "undruggable" targets and to perform unbiased phenotypic screening, there is a growing need for libraries with greater skeletal diversity. nih.gov

Strategies like Diversity-Oriented Synthesis (DOS) are being employed to generate natural product-like compounds with high skeletal and stereochemical diversity. nih.gov These approaches allow for the rapid and efficient preparation of small-molecule libraries based on complex indole structures. nih.gov By creating collections of novel indole-based compounds, researchers can screen for activity against a wide array of biological targets using high-throughput screening (HTS) and high-content screening (HCS) methods, which require hundreds of thousands of compounds. nih.gov The development of these libraries is crucial for finding new bioactive molecules that can serve as starting points for drug development programs. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The process of bringing a new drug to market is lengthy and expensive, but computer-aided drug design (CADD) has become an indispensable tool to expedite this process. beilstein-journals.org CADD methods are broadly classified as either structure-based or ligand-based, depending on the availability of 3D structural information of the biological target. beilstein-journals.orgnih.gov

Structure-Based Drug Design (SBDD): When the structure of a target protein is known, techniques like molecular docking can be used to predict how well a compound, such as a 5-methanesulfonylamino-1H-indole derivative, fits into the active site. beilstein-journals.orgnih.gov Advanced algorithms can screen vast virtual libraries of indole compounds to identify those with the highest predicted binding affinity, prioritizing them for synthesis and experimental testing. beilstein-journals.orgfrontiersin.org This significantly narrows down the number of compounds that need to be physically screened, saving time and resources.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize information from known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis help in designing new indole derivatives with improved potency. nih.govmdpi.com These computational models can identify the key chemical features required for biological activity, guiding the design of more effective drug candidates. mdpi.com

The integration of these computational approaches with high-throughput experimental screening creates a powerful synergy, accelerating the entire drug discovery pipeline from hit identification to lead optimization. nih.govmdpi.com

| Computational Method | Application in Indole Drug Discovery | Key Advantage |

| Molecular Docking | Predicts the binding mode and affinity of indole derivatives to a specific biological target (e.g., enzymes, receptors). beilstein-journals.orgnih.gov | Prioritizes compounds for synthesis and testing, reducing experimental workload. |

| Virtual Screening | Screens large digital libraries of indole compounds against a target structure to identify potential hits. mdpi.com | Rapidly identifies diverse chemical starting points for drug development. |

| QSAR Modeling | Develops mathematical models that correlate the chemical structure of indole compounds with their biological activity. frontiersin.orgmdpi.com | Guides the design of new derivatives with enhanced potency and desired properties. |

| Molecular Dynamics | Simulates the movement and interaction of an indole compound with its target over time, providing insights into binding stability. frontiersin.orgmdpi.com | Offers a deeper understanding of the drug-target interaction mechanism. |

Exploration of New Biological Targets and Therapeutic Areas for Indole Derivatives

The structural versatility of the indole ring allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. mdpi.comdoaj.org While indole derivatives are already known for their roles in treating various conditions, ongoing research continues to uncover new therapeutic opportunities.

Oncology: Indole derivatives are at the forefront of cancer research, targeting various mechanisms involved in tumor growth and progression. mdpi.commdpi.com New research is exploring their ability to inhibit crucial biological targets such as:

Tubulin Polymerization: Certain indole compounds can disrupt the formation of microtubules, which are essential for cell division, thereby halting the proliferation of cancer cells. nih.gov

Protein Kinases: As inhibitors of protein kinases like EGFR and CDK-2, indole derivatives can interfere with signaling pathways that drive cancer cell growth. nih.gov

Histone Deacetylase (HDAC): Inhibition of HDAC by indole-based molecules is another promising strategy to control gene expression in cancer cells. nih.govmdpi.com

Emerging Targets: Researchers are also investigating indole compounds as inhibitors of Bcl-2, carbonic anhydrases, estrogen receptors, and hypoxia-inducible factor (HIF)-1α, opening up multiple avenues for cancer therapy. nih.govnih.gov

Infectious Diseases: The need for new antimicrobial and antiviral agents is critical, especially with the rise of drug-resistant pathogens. chula.ac.thresearchgate.net Indole derivatives are being actively investigated for their potential to combat a range of infectious agents:

Antiviral: Research has shown that indole-containing compounds have potential as inhibitors of viruses like SARS-CoV-2, targeting key viral proteins such as the main protease. mdpi.com They are also being explored for activity against HIV and other viruses. nih.gov

Antibacterial and Antitubercular: Novel indole derivatives have demonstrated potent activity against various bacteria, including multidrug-resistant strains of M. tuberculosis. chula.ac.th

The ability of the indole framework to be chemically modified allows for the fine-tuning of its biological activity, paving the way for the development of next-generation therapeutics across a growing spectrum of diseases. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the methanesulfonylamino group at the 5-position of 1H-indole?

- Methodological Answer : A common approach involves sulfonylation of 5-amino-1H-indole using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). For example, coupling reactions in anhydrous dichloromethane at 0–5°C for 2–4 hours yield the sulfonamide derivative. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .

- Key Considerations : Monitor reaction progress using TLC and confirm structure via H NMR (e.g., sulfonamide proton at δ 3.0–3.3 ppm) and HRMS .

Q. Which solvent systems are optimal for dissolving 5-methanesulfonylamino-1H-indole in experimental settings?

- Methodological Answer : A 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture is effective for achieving 5 mg/mL solubility. Dissolve the compound in DMSO first, then dilute with PEG300 and Tween-80. Gentle heating (≤50°C) or sonication can resolve precipitation .

- Validation : Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to ensure no aggregation .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Use H/C NMR to identify key functional groups (e.g., sulfonamide protons and indole aromatic signals). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm). Purity >95% can be verified via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the sulfonamide substituent at position 5 influence biological activity compared to other indole derivatives?

- Methodological Answer : The methanesulfonylamino group enhances hydrogen-bonding potential and metabolic stability. Comparative studies with 5-methoxy or 5-bromo derivatives (e.g., 5-bromo-3-(methylthio)-1H-indole) show differences in kinase inhibition profiles (e.g., Flt3 or Syk kinases) due to electronic and steric effects .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with IC values from enzymatic assays .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-substituted indoles across studies?

- Methodological Answer : Conduct meta-analyses of published data, focusing on variables like assay conditions (e.g., ATP concentration in kinase assays) or cell lines used. For example, discrepancies in Flt3 inhibition (IC = 33 nM vs. >100 nM) may arise from differences in assay pH or co-solvents .

- Validation : Reproduce key experiments under standardized conditions and use statistical tools (e.g., ANOVA) to identify confounding factors .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions over 100 ns trajectories. Pair with free-energy perturbation (FEP) calculations to estimate binding free energies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.